乙酰胺肟,一水合氯化物 (8CI)

货号 B1311555

CAS 编号:

5426-04-0

分子量: 110.54 g/mol

InChI 键: YFDYEHIAUKXEDK-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

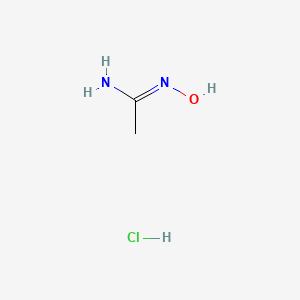

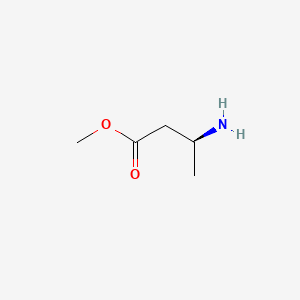

Acetamidoxime, monohydrochloride (8CI), also known as N’-hydroxyethanimidamide hydrochloride, is a chemical compound with the molecular formula C2H7ClN2O . It has a molecular weight of 110.54 g/mol . This compound is synthesized from acetamide and hydroxylamine.

Synthesis Analysis

The synthesis of Acetamidoxime, monohydrochloride (8CI) involves the reaction of acetamide and hydroxylamine. In general, oximes like Acetamidoxime can be synthesized by the oxidation of aliphatic amines using m-CPBA .Molecular Structure Analysis

The molecular structure of Acetamidoxime, monohydrochloride (8CI) includes a hydroxylamine group attached to an acetamide group . The InChIKey of the compound is YFDYEHIAUKXEDK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Acetamidoxime, monohydrochloride (8CI) has a molecular weight of 110.54 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 110.0246905 g/mol . The topological polar surface area of the compound is 58.6 Ų .科学研究应用

Synthesis of Acyclic and Cyclic Oxime Ethers

- Scientific Field: Organic Chemistry

- Application Summary: Oxime ethers, including Acetamidoxime, have attracted much attention due to their potential biological activities and wide variety of synthetic applications . They are used in the synthesis of acyclic and cyclic oxime ethers .

- Methods of Application: The methods for the synthesis of oxime ethers have been the subject of numerous papers in recent years . The specific methods of application or experimental procedures would depend on the specific type of oxime ether being synthesized .

- Results or Outcomes: The development of more efficient methods for the synthesis of oxime ethers has been a significant outcome of this research .

Role as Nitric Oxide Donors

- Scientific Field: Bioorganic Chemistry

- Application Summary: Amidoximes and oximes, including Acetamidoxime, play a key role as nitric oxide (NO) donors . Many researchers have tried to develop external sources to increase the NO level in the body, for example by using amidoximes and oximes which can be oxidized in vivo and release NO .

- Methods of Application: The oxidation of amidoximes and oximes in vivo is a key method of application . The key role played by cytochrome P450 or other dihydronicotinamide-adenine dinucleotide phosphate (NADPH)-dependent reductase pathways is demonstrated .

- Results or Outcomes: Amidoximes and oximes exhibit important effects on the relaxation of both aortic and tracheal rings alongside with other effects as the decrease of the arterial pressure and of the thrombi formation .

Synthesis of Heterocycles

- Scientific Field: Organic Chemistry

- Application Summary: Oximes and amidoximes, including Acetamidoxime, have been studied in many different fields such as coordination or materials chemistry . They are used in the synthesis of heterocycles .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific type of heterocycle being synthesized .

- Results or Outcomes: The development of more efficient methods for the synthesis of heterocycles has been a significant outcome of this research .

Bioisoster of Carboxylic Acid

- Scientific Field: Medicinal Chemistry

- Application Summary: The amidoxime function is often used as a bioisoster of a carboxylic acid . There are some successful examples of drug candidates exhibiting cardiotonic or antiarthritic properties containing the amidoxime moiety .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific type of drug candidate being synthesized .

- Results or Outcomes: The development of drug candidates exhibiting cardiotonic or antiarthritic properties containing the amidoxime moiety has been a significant outcome of this research .

Alkylation

- Scientific Field: Organic Chemistry

- Application Summary: Oximes, including Acetamidoxime, can be deprotonated and alkylated regiospecifically syn to the oxime hydroxy group . This process is used in the synthesis of α-alkylated (Z)-oximes .

- Methods of Application: The deprotonation of oximes with 2 equivalents of n-butyllithium at -78 °C generates the dianion which reacts with benzyl bromide or 1-iodopropane to give excellent yields of α-alkylated (Z)-oximes . It is essential to perform the deprotonation and alkylation at -78 °C as otherwise no α-alkylated oximes are isolated, the major byproducts being nitriles .

- Results or Outcomes: The development of efficient methods for the synthesis of α-alkylated (Z)-oximes has been a significant outcome of this research .

Rearrangement to Acetamide

- Scientific Field: Organic Chemistry

- Application Summary: Oximes, including Acetamidoxime, can undergo rearrangement to form acetamide . This process is used in the synthesis of various organic compounds .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific type of rearrangement being performed .

- Results or Outcomes: The development of efficient methods for the synthesis of acetamide from oximes has been a significant outcome of this research .

安全和危害

属性

IUPAC Name |

N'-hydroxyethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O.ClH/c1-2(3)4-5;/h5H,1H3,(H2,3,4);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDYEHIAUKXEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202609 | |

| Record name | Acetamidoxime, monohydrochloride (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamidoxime, monohydrochloride (8CI) | |

CAS RN |

5426-04-0 | |

| Record name | Acetamidoxime, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005426040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamidoxime, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamidoxime, monohydrochloride (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1311483.png)

![2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1311486.png)

![4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1311498.png)

![Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]-](/img/structure/B1311509.png)

![Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy-](/img/structure/B1311510.png)

![Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride](/img/structure/B1311526.png)